molecular formula C18H18ClN3O2S B11479758 3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-(pyridin-3-ylmethyl)-1H-pyrrol-2-amine

3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-(pyridin-3-ylmethyl)-1H-pyrrol-2-amine

Cat. No.: B11479758
M. Wt: 375.9 g/mol
InChI Key: HEZTVRYPMHJTNU-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzenesulfonyl)-4,5-dimethyl-1-[(pyridin-3-yl)methyl]-1H-pyrrol-2-amine is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrrole ring substituted with a chlorobenzenesulfonyl group, a dimethyl group, and a pyridin-3-ylmethyl group, making it a versatile molecule for chemical modifications and functional studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-4,5-dimethyl-1-[(pyridin-3-yl)methyl]-1H-pyrrol-2-amine typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzenesulfonyl chloride with a pyrrole derivative under basic conditions, followed by alkylation with a pyridin-3-ylmethyl halide. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorobenzenesulfonyl)-4,5-dimethyl-1-[(pyridin-3-yl)methyl]-1H-pyrrol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-4,5-dimethyl-1-[(pyridin-3-yl)methyl]-1H-pyrrol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor functions by interacting with binding domains. These interactions can trigger downstream signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorobenzenesulfonyl)-4,5-dimethyl-1-[(pyridin-3-yl)methyl]-1H-pyrrol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H18ClN3O2S

Molecular Weight

375.9 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfonyl-4,5-dimethyl-1-(pyridin-3-ylmethyl)pyrrol-2-amine

InChI

InChI=1S/C18H18ClN3O2S/c1-12-13(2)22(11-14-4-3-9-21-10-14)18(20)17(12)25(23,24)16-7-5-15(19)6-8-16/h3-10H,11,20H2,1-2H3

InChI Key

HEZTVRYPMHJTNU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)N)CC3=CN=CC=C3)C

Origin of Product

United States

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